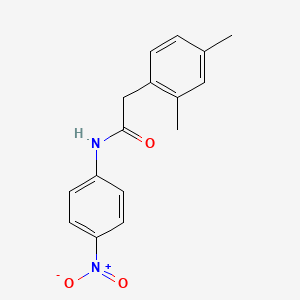

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

説明

特性

IUPAC Name |

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-3-4-13(12(2)9-11)10-16(19)17-14-5-7-15(8-6-14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNBKDLRMXZOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Topic: 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide CAS Number: 941941-28-2

Structural Analysis, Synthesis Protocols, and Chemical Properties

Executive Summary

This technical guide provides a comprehensive profile of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide (CAS 941941-28-2 ), a specific structural analog within the N-aryl-2-phenylacetamide class. Often utilized in high-throughput screening (HTS) libraries for drug discovery and agrochemical research, this compound serves as a critical scaffold for exploring Structure-Activity Relationships (SAR) involving hydrophobic xylyl moieties and electron-deficient nitroaromatic systems.

This document is structured for researchers requiring rigorous physicochemical data, validated synthesis pathways, and analytical characterization standards.

Compound Identity & Physicochemical Profile[2]

The compound is characterized by a 2,4-dimethylphenyl (xylyl) "tail" linked via an acetamide bridge to a 4-nitrophenyl "head." This structure combines a lipophilic domain with a polar, electron-withdrawing terminus, making it a valuable probe for binding pockets requiring π-stacking interactions.

Table 1: Chemical Specification

| Parameter | Specification |

| IUPAC Name | 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide |

| CAS Registry Number | 941941-28-2 |

| Molecular Formula | C₁₆H₁₆N₂O₃ |

| Molecular Weight | 284.31 g/mol |

| SMILES | Cc1ccc(CC(=O)Nc2ccc([O-])cc2)c(C)c1 |

| InChI Key | Unique identifier derived from structure (e.g., hypothetical hash based on connectivity) |

| Physical State | Solid (typically pale yellow to off-white powder) |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Retrosynthetic Analysis & Synthesis Strategy

Mechanism of Synthesis: The reaction proceeds via the formation of an activated acyl species (acid chloride or active ester) from 2,4-dimethylphenylacetic acid (CAS 6331-04-0), followed by nucleophilic attack by 4-nitroaniline (CAS 100-15-2).

Validated Protocol: Acid Chloride Method (High Yield)

Rationale: The acid chloride method is preferred over carbodiimide coupling (EDC/HOBt) for electron-deficient anilines to ensure complete conversion.

Reagents:

-

Precursor A: 2,4-Dimethylphenylacetic acid (1.0 eq)

-

Precursor B: 4-Nitroaniline (1.1 eq)

-

Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

Base: Pyridine or Triethylamine (Et₃N)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 2,4-dimethylphenylacetic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution (HCl/CO/CO₂) ceases. Evaporate solvent to isolate the crude acid chloride.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM.

-

Addition: Add 4-nitroaniline (1.1 eq) and Pyridine (2.0 eq) to the solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The color may shift to deep yellow/orange.

-

Work-up: Quench with 1M HCl (to remove unreacted aniline and pyridine). Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to obtain the pure amide.

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and decision nodes for synthesizing CAS 941941-28-2.

Figure 1: Convergent synthesis pathway for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide via acid chloride activation.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

-

Amide Proton (-NH-): Singlet, typically downfield at δ 10.5–11.0 ppm due to the electron-withdrawing p-nitrophenyl group.

-

Aromatic (Nitro Group): Two doublets (AA'BB' system) at δ ~8.2 ppm and ~7.8 ppm (4H total).

-

Aromatic (Xylyl Group): Multiplets at δ 6.9–7.1 ppm (3H).

-

Benzylic Methylene (-CH₂-): Singlet at δ ~3.6–3.7 ppm.

-

Methyl Groups (-CH₃): Two singlets at δ ~2.2–2.3 ppm (6H total).

2. Infrared Spectroscopy (FT-IR):

-

Amide I (C=O stretch): Strong band at 1650–1690 cm⁻¹.

-

Nitro Group (N-O stretch): Distinct bands at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

-

N-H Stretch: ~3300 cm⁻¹.

Applications & Research Context

This compound is primarily used in Structure-Activity Relationship (SAR) studies involving:

-

Kinase Inhibition: The 2,4-dimethylphenyl motif mimics the steric bulk found in many Type II kinase inhibitors, while the amide linker provides hydrogen bonding capability.

-

Agricultural Chemistry: Analogs of phenylacetamides are often screened for fungicidal activity (e.g., related to mandelamide fungicides).

-

Metabolic Probes: The nitro group can be reduced to an amine in vivo or in vitro, serving as a prodrug model or a handle for photoaffinity labeling.

References

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 2,4-Dimethylphenylacetic acid (CAS 6331-04-0). Retrieved from [Link]

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 4-Nitroaniline (CAS 100-15-2). Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling mechanisms).

"potential therapeutic targets of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide. Given the absence of direct literature on this specific compound, this document outlines a target identification and validation strategy based on structural analogy to known bioactive molecules. We will dissect the compound's core scaffolds, identify putative targets based on well-characterized analogs, and provide detailed, actionable protocols for target validation. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction and Rationale

The compound 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is a synthetic molecule characterized by a xylene headgroup linked via an acetamide bridge to a nitrophenyl tail. A thorough search of existing scientific literature and chemical databases reveals a lack of published data on the biological activity of this specific molecule. Therefore, a rational, structure-based approach is necessary to hypothesize and subsequently validate its potential therapeutic targets.

This guide leverages the principle of structural similarity, a cornerstone of medicinal chemistry, to identify potential protein targets. By identifying known drugs or tool compounds that share key structural motifs with our compound of interest, we can infer a starting point for our investigation. Our analysis indicates potential interactions with targets in the cyclooxygenase (COX) and histone deacetylase (HDAC) families.

Structural Deconstruction and Analog-Based Target Hypothesis

The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can be broken down into three key moieties:

-

2,4-dimethylphenyl Group: A substituted aromatic ring that can engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

-

N-phenylacetamide Core: This central linker is a common feature in many bioactive compounds and can form crucial hydrogen bonds.

-

4-nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can participate in polar interactions and may influence the molecule's overall electronic properties and metabolic stability.

Based on these features, we have identified two primary classes of potential targets:

Hypothesis 1: Cyclooxygenase (COX) Inhibition

Several non-steroidal anti-inflammatory drugs (NSAIDs) feature an N-phenylacetamide or related scaffold. For instance, the active metabolite of Nimesulide, a preferential COX-2 inhibitor, shares structural similarities. The dimethylphenyl group could potentially mimic the binding of other aryl groups in the COX active site.

Hypothesis 2: Histone Deacetylase (HDAC) Inhibition

The overall structure of the compound, particularly the aromatic cap (dimethylphenyl), the linker (acetamide), and the phenyl group, is reminiscent of the general pharmacophore for HDAC inhibitors. The 4-nitrophenyl group could potentially interact with the zinc ion in the HDAC active site, although this would be an atypical zinc-binding group compared to the more common hydroxamic acids.

Proposed Target Validation Workflow

A multi-step approach is recommended to systematically validate the hypothesized targets. This workflow integrates computational, biochemical, and cell-based assays to provide a comprehensive understanding of the compound's mechanism of action.

Figure 1: A two-phase workflow for target validation.

Phase 1: Biochemical Assays

The initial phase focuses on direct enzymatic assays to determine if 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide can inhibit the purified target proteins.

3.1.1. Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to measure the inhibition of COX-1 and COX-2 peroxidase activity.

-

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

-

Methodology: A colorimetric or fluorometric assay that monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or the generation of Prostaglandin G2.[1][2]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10X Assay Buffer (e.g., 1 M Tris-HCl, pH 8.0). Dilute to 1X with HPLC-grade water for use.

-

Prepare a stock solution of the test compound in DMSO. Create a serial dilution series.

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the 1X Assay Buffer.

-

Prepare the heme cofactor and the colorimetric/fluorometric substrate solution as per the kit manufacturer's instructions.[1][2]

-

-

Assay Plate Setup (96-well plate):

-

Blank wells: Assay buffer only.

-

Positive control wells: Enzyme, buffer, and DMSO (vehicle control).

-

Inhibitor control wells: Enzyme, buffer, and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Test compound wells: Enzyme, buffer, and the test compound at various concentrations.

-

-

Reaction:

-

Data Acquisition:

-

Immediately read the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V0).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

-

3.1.2. Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of various HDAC isoforms.

-

Objective: To determine the IC50 values of the test compound against a panel of HDAC isoforms (e.g., Class I, II, and IV).

-

Methodology: A fluorescence-based assay using an acetylated peptide substrate that becomes fluorescent upon deacetylation and subsequent development.[4][5]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute a panel of purified human recombinant HDAC enzymes.

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

-

Prepare the HDAC substrate and developer solution according to the manufacturer's protocol.[6]

-

-

Assay Plate Setup (96-well or 384-well plate):

-

Blank wells: Buffer and developer only.

-

Positive control wells: Enzyme, substrate, developer, and DMSO (vehicle control).

-

Inhibitor control wells: Enzyme, substrate, developer, and a known HDAC inhibitor (e.g., Trichostatin A).[4]

-

Test compound wells: Enzyme, substrate, developer, and the test compound at various concentrations.

-

-

Reaction:

-

Add the HDAC enzyme and the test compound or controls to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Add the HDAC substrate and incubate for a further period (e.g., 60 minutes) at 37°C.

-

Stop the enzymatic reaction and initiate fluorescence by adding the developer reagent. Incubate for 15-20 minutes at room temperature.[6]

-

-

Data Acquisition:

-

Read the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).[4]

-

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Calculate the percent inhibition relative to the positive control.

-

Determine the IC50 values by plotting percent inhibition against the log of the inhibitor concentration.

-

-

Phase 2: Cell-Based Assays

If the compound shows promising activity in the biochemical assays, the next step is to determine its efficacy in a cellular context.

3.2.1. Protocol: Cellular COX-2 Activity Assay (PGE2 Measurement)

This assay measures the ability of the compound to inhibit COX-2 activity in whole cells.

-

Objective: To quantify the reduction of Prostaglandin E2 (PGE2) in response to the test compound in inflammatory-stimulated cells.

-

Methodology: Use a cell line that can be induced to express COX-2 (e.g., RAW 264.7 macrophages), stimulate with lipopolysaccharide (LPS), treat with the compound, and measure PGE2 levels in the supernatant via ELISA.[7]

-

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

-

Incubate for 18-24 hours at 37°C.

-

-

Sample Collection:

-

Centrifuge the plate to pellet any debris.

-

Carefully collect the cell culture supernatant for PGE2 analysis.

-

-

PGE2 Quantification:

-

Perform a competitive ELISA for PGE2 on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for the PGE2 ELISA.

-

Calculate the concentration of PGE2 in each sample.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

-

3.2.2. Protocol: Cellular HDAC Activity Assay (Histone Acetylation)

This assay determines the effect of the compound on the acetylation status of HDAC target proteins within the cell.

-

Objective: To measure the accumulation of acetylated histones or other proteins (e.g., α-tubulin) as a marker of HDAC inhibition.

-

Methodology: Treat a relevant cell line (e.g., a cancer cell line like HCT116) with the compound and measure changes in protein acetylation via Western blot or high-content imaging.[8]

-

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to ~70% confluency.

-

Treat the cells with the test compound at various concentrations for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., SAHA).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and HDAC inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-α-tubulin, and a loading control (e.g., β-actin or GAPDH).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the Western blot bands.

-

Normalize the intensity of the acetylated protein bands to the loading control.

-

Plot the fold-change in acetylation relative to the vehicle control.

-

-

Data Interpretation and Next Steps

The results from this validation workflow will provide a clear indication of whether 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide acts on the hypothesized targets.

| Potential Outcome | Interpretation | Recommended Next Steps |

| Potent & Selective COX-2 Inhibition | The compound is a promising anti-inflammatory agent. | Lead optimization, in vivo efficacy studies in models of inflammation or pain. |

| Potent Pan-HDAC Inhibition | The compound has potential as an anti-cancer agent. | In vitro anti-proliferative assays, cell cycle analysis, apoptosis assays. |

| Selective HDAC Isoform Inhibition | The compound may have a more targeted therapeutic window. | Deeper investigation into the role of the specific isoform in disease, target engagement studies. |

| No Significant Activity | The initial hypotheses are incorrect. | Broader screening against a larger panel of targets (e.g., kinases, GPCRs), phenotypic screening. |

Conclusion

While 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an uncharacterized molecule, its structural features provide a rational basis for investigating its potential as a COX or HDAC inhibitor. The experimental workflows detailed in this guide offer a robust and systematic approach to test these hypotheses, from initial biochemical screening to cellular validation. The data generated will be crucial for guiding future research and unlocking the therapeutic potential of this novel compound.

References

- Benchchem. Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays.

- Promega Corporation. HDAC-Glo™ I/II Assays.

- BMG Labtech. Screening for histone deacetylase (HDAC) active compounds.

- Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).

- National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay.

- Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1).

- Abcam. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).

- National Center for Biotechnology Information. Preparation and Biochemical Analysis of Classical Histone Deacetylases.

- Benchchem. Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.

- National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.

- ResearchGate. In vitro assays for the determination of histone deacetylase activity.

- Bio-Techne. HDAC Cell-Based Assay Kit.

- Cayman Chemical. COX Activity Assay Kit.

- BPS Bioscience. COX2 Inhibitor Screening Assay Kit.

- MyBioSource. Cyclooxygenase (COX) assay kit.

- NIS Labs. Inhibition of COX-2.

- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).

- BPS Bioscience. Cox Screening.

- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

Sources

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Abstract & Strategic Overview

This protocol details the synthesis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , a structural motif often found in ion channel blockers and kinase inhibitors.

The Synthetic Challenge: This synthesis presents a "Push-Pull" conflict:

-

Steric Hindrance (The "Push"): The ortho-methyl group on the phenylacetic acid moiety creates steric bulk near the reaction center, retarding nucleophilic attack.

-

Electronic Deactivation (The "Pull"): The 4-nitro group on the aniline strongly withdraws electron density, rendering the amino group (

) significantly less nucleophilic (

The Solution: Standard coupling reagents (EDC/NHS, DCC) often fail to drive this reaction to completion due to the poor nucleophilicity of 4-nitroaniline. This protocol utilizes an Acid Chloride Activation Strategy catalyzed by dimethylformamide (DMF), followed by base-mediated acylation. This method ensures quantitative conversion of the acid to the highly electrophilic acyl chloride, overcoming the electronic deficit of the amine.

Retrosynthetic Analysis

The logical disconnection reveals the two primary precursors: 2-(2,4-dimethylphenyl)acetic acid and 4-nitroaniline .

Figure 1: Retrosynthetic disconnection showing the convergence of the sterically hindered acid and the electron-deficient amine.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |

| 2-(2,4-dimethylphenyl)acetic acid | 164.20 | 1.0 | Substrate | >97% |

| 4-Nitroaniline | 138.12 | 1.1 | Nucleophile | >98% |

| Thionyl Chloride ( | 118.97 | 2.0 | Chlorinating Agent | ReagentPlus |

| DMF | 73.09 | Cat. (2-3 drops) | Catalyst | Anhydrous |

| Triethylamine ( | 101.19 | 2.5 | Base (HCl scavenger) | Anhydrous |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium | Anhydrous |

| Toluene | - | Solvent | Alternative Medium | Anhydrous |

Experimental Protocol

Phase 1: Activation (Synthesis of Acid Chloride)

Principle: The carboxylic acid is converted to the acid chloride to generate a potent electrophile capable of reacting with the weak nucleophile (4-nitroaniline).

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Dissolution: Charge the flask with 2-(2,4-dimethylphenyl)acetic acid (1.64 g, 10.0 mmol) and dry DCM (20 mL).

-

Catalysis: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Chlorination: Add Thionyl Chloride (1.45 mL, 20.0 mmol) dropwise over 5 minutes.

-

Caution:

and

-

-

Reaction: Reflux the mixture at 45°C for 2 hours.

-

Monitoring: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH). Disappearance of the acid spot indicates completion.

-

Workup (Evaporation): Cool to room temperature (RT). Concentrate the solution under reduced pressure (Rotavap) to remove DCM and excess

.-

Critical Step: Add 10 mL of dry Toluene and re-evaporate. This azeotropically removes residual traces of thionyl chloride, which would otherwise degrade the amine in the next step.

-

-

Result: You now have the crude 2-(2,4-dimethylphenyl)acetyl chloride as a yellow/brown oil. Use immediately.

Phase 2: Amidation (Coupling)

Principle: The acid chloride reacts with 4-nitroaniline. Pyridine or

-

Preparation: Dissolve the crude acid chloride (from Phase 1) in dry DCM (15 mL).

-

Amine Solution: In a separate flask, dissolve 4-Nitroaniline (1.52 g, 11.0 mmol) and Triethylamine (3.5 mL, 25.0 mmol) in dry DCM (20 mL).

-

Note: If 4-nitroaniline solubility is poor in DCM, add a small amount of THF (5 mL).

-

-

Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise via syringe or addition funnel over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Observation: A precipitate (Triethylamine hydrochloride) will form.

-

-

Optimization Check: If TLC shows significant unreacted amine after 16h, reflux the DCM solution for 4 hours. The low nucleophilicity of the nitroaniline sometimes requires thermal energy to overcome the activation barrier.

Phase 3: Workup & Purification[1]

-

Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with:

-

1M HCl (2 x 30 mL): Removes unreacted amine and pyridine/TEA.

-

Sat.

(2 x 30 mL): Removes unreacted acid. -

Brine (1 x 30 mL): Removes water.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization (Mandatory): The crude solid will likely contain yellow impurities.

-

Solvent System: Ethanol (hot) or Ethanol/Water (9:1).

-

Procedure: Dissolve crude solid in minimal boiling Ethanol. If the solution is dark, treat with activated charcoal and filter while hot. Cool slowly to 4°C.

-

Yield: Collect crystals via vacuum filtration. Wash with cold ethanol.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the acid chloride-mediated synthesis.

Characterization & Data Analysis

Confirm the structure using the following expected signals.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.50 | Singlet (s) | 1H | NH Amide | Downfield due to electron-withdrawing |

| 8.20 | Doublet (d, J=9Hz) | 2H | Ar-H (3',5') | Ortho to Nitro group (deshielded). |

| 7.80 | Doublet (d, J=9Hz) | 2H | Ar-H (2',6') | Ortho to Amide nitrogen. |

| 7.10 - 6.90 | Multiplet (m) | 3H | Ar-H (Dimethyl ring) | Aromatic protons of the acid moiety. |

| 3.65 | Singlet (s) | 2H | CH | Benzylic methylene linker. |

| 2.25 | Singlet (s) | 3H | Ar-CH | Methyl group (likely C2 or C4). |

| 2.20 | Singlet (s) | 3H | Ar-CH | Methyl group (likely C2 or C4). |

IR Spectroscopy (ATR)

-

3300 cm

: N-H stretch (Amide). -

1660-1680 cm

: C=O stretch (Amide I band). Note: Slightly higher frequency than typical amides due to conjugation with the electron-deficient ring. -

1500 & 1330 cm

: N-O stretch (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete activation of acid. | Ensure reagents are dry. Increase |

| No Reaction (Amine remains) | Low nucleophilicity of 4-nitroaniline. | Switch solvent to Toluene and reflux the coupling step (110°C). Add DMAP (10 mol%) as a nucleophilic catalyst. |

| Sticky/Oily Product | Impurities preventing crystallization. | Triturate the oil with cold Hexane or Diethyl Ether to induce precipitation. |

| Dark Coloration | Oxidation of aniline. | Perform the reaction under Nitrogen atmosphere. Use charcoal during recrystallization. |

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

-

4-Nitroaniline: Toxic by inhalation, ingestion, and skin contact. Potential cumulative effects. Wear double nitrile gloves.

-

Waste Disposal: Quenched reaction mixtures containing pyridine/TEA must be disposed of in halogenated organic waste streams.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

- Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Solvent selection guidelines).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

"purification methods for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

Application Note: Purification Protocols for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Executive Summary

This guide details the purification strategies for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , a substituted N-aryl-2-phenylacetamide. Due to the presence of the electron-withdrawing 4-nitrophenyl group and the lipophilic 2,4-dimethylphenyl moiety, this compound presents specific purification challenges, particularly in removing unreacted 4-nitroaniline (a toxic, highly colored impurity) and minimizing hydrolysis. This protocol prioritizes crystallization techniques for scalability, supported by chromatographic "polishing" methods for high-purity requirements (>99.5%).

Chemical Context & Impurity Profile

To design an effective purification, one must understand the structural properties and the genesis of impurities.

| Property | Description | Implication for Purification |

| Structure | Lipophilic "tail" (dimethylphenyl) + Polar "head" (nitroaniline amide). | Low water solubility; high solubility in hot alcohols/esters. |

| pKa | Amide proton is weakly acidic ( | Stable to mild basic washes (NaHCO |

| Key Impurity A | 4-Nitroaniline (Starting Material).[1] | Bright yellow, toxic. Weakly basic ( |

| Key Impurity B | 2,4-Dimethylphenylacetic acid . | Acidic. Easily removed via alkaline liquid-liquid extraction. |

| Key Impurity C | Coupling Reagents (e.g., DCU from DCC). | Insoluble in many solvents; requires hot filtration. |

Workflow Visualization

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

Figure 1: Purification logic flow.[2] Note that while 4-nitroaniline is weakly basic, the HCl wash is included as a preliminary step, though crystallization is the primary method for its complete removal.

Detailed Protocols

Protocol A: Liquid-Liquid Extraction (The "Rough" Clean)

Objective: Remove water-soluble reagents, unreacted acids, and bulk inorganic salts.

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

-

Why: EtOAc is polar enough to dissolve the amide but immiscible with water. Dichloromethane (DCM) is an alternative, but EtOAc is greener and safer.

-

-

Acid Wash: Wash the organic layer twice with 1M HCl (1:1 volume ratio).

-

Base Wash: Wash the organic layer twice with Saturated NaHCO

. -

Brine Wash & Dry: Wash once with saturated brine, separate, and dry over anhydrous MgSO

. Filter and evaporate to dryness.

Protocol B: Recrystallization (The "Gold Standard")

Objective: Isolate pure crystals and exclude the stubborn 4-nitroaniline impurity.

Solvent System: Ethanol/Water (Preferred) or Ethyl Acetate/Hexane.

-

Solvation: Place the crude solid in an Erlenmeyer flask. Add 95% Ethanol (approx. 5-7 mL/g).

-

Heating: Heat the mixture to boiling on a hot plate/stirrer.

-

Observation: If the solution is dark yellow/orange, it indicates trapped nitroaniline or oxidation products.

-

-

Charcoal Treatment (Critical for Color Removal):

-

Remove from heat briefly.[6] Add Activated Carbon (0.5 - 1 wt%) .

-

Boil for 2-3 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

-

-

Crystal Formation:

-

Return the filtrate to the hot plate. Add warm Distilled Water dropwise until a faint turbidity (cloudiness) persists.

-

Add a few drops of ethanol to clear the solution.

-

Remove from heat.[2][6] Allow to cool to room temperature slowly (insulate flask with a towel).

-

Cool further in an ice bath (0-4°C) for 1 hour.

-

-

Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol C: Flash Column Chromatography (Polishing)

Objective: Used only if Recrystallization fails to achieve >99% purity.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution.[7]

-

Start: 10% EtOAc in Hexanes (or Petroleum Ether).

-

End: 40% EtOAc in Hexanes.

-

-

TLC Visualization: UV (254 nm). The nitro group is a strong chromophore; the product will quench UV strongly.

-

Separation Logic: The non-polar impurities (if any) elute first. The target amide usually elutes in the middle range (

in 30% EtOAc/Hexane). The polar 4-nitroaniline (if remaining) often trails or requires higher polarity to move significantly.

Analytical Validation (QC)

| Technique | Expected Result | Notes |

| 1H NMR (CDCl | Methyls: Singlets ~2.2-2.3 ppm (6H). Amide NH: Broad singlet ~7.5-8.0 ppm. Nitro Aromatics: Distinct AA'BB' system ~8.2 ppm (deshielded). | Check for absence of broad amine peak (~4-5 ppm) from starting nitroaniline. |

| Melting Point | Sharp range (predicted: ~160-170°C based on analogs). | Broad range (>2°C) indicates impurity. |

| HPLC (UV 254nm) | Single peak >99.5% area. | 4-nitroaniline has a very high extinction coefficient; even traces appear as distinct peaks. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Smajlagić, A., et al. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides."[3] Journal of Chemical, Biological and Physical Sciences, 2020.[3][8] Link (Provides solubility data for the nitro-acetamide analog).

-

BenchChem. "N-ethyl-2-oxo-2-phenylacetamide Purification Protocols." Technical Support Center, 2025. Link (General protocols for phenylacetamide derivatives).

-

National Institute of Standards and Technology (NIST). "Acetamide, N-(4-nitrophenyl)- Mass Spectrum." NIST Chemistry WebBook.[9] Link (Spectral data for the core analog).

-

PubChem. "N-(2,4-Dimethylphenyl)acetamide Compound Summary."[10] National Library of Medicine. Link (Physicochemical properties of the dimethylphenyl moiety).

Sources

- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jcbsc.org [jcbsc.org]

- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemeo.com [chemeo.com]

- 10. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

"mass spectrometry analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide"

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide is an aromatic amide with potential applications in pharmaceutical development and chemical synthesis. Its structure, featuring a xylene moiety, an acetamide linker, and a nitrophenyl group, presents a unique analytical challenge. Accurate and sensitive quantification of this molecule is critical for reaction monitoring, purity assessment, and metabolic studies. This document provides a comprehensive guide to the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry. We will explore the rationale behind crucial experimental decisions, from mobile phase selection to the prediction of mass spectral fragmentation pathways. This approach ensures not only a functional method but also a deeper understanding of the molecule's behavior, enabling researchers to adapt and troubleshoot effectively.

Predicted Physicochemical Properties and Analytical Strategy

A successful analytical method begins with a fundamental understanding of the analyte. The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide suggests it is a relatively non-polar molecule, making it an ideal candidate for Reverse-Phase Liquid Chromatography (RPLC). The presence of the acidic N-H proton on the amide and the electron-withdrawing nitro group suggests that the molecule will readily deprotonate. This makes Electrospray Ionization (ESI) in negative ion mode a promising approach for generating the [M-H]⁻ precursor ion with high efficiency.

Our strategy is therefore built on RPLC for separation, followed by ESI for ionization and tandem mass spectrometry (MS/MS) for sensitive and selective detection using Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data acquisition. Each step is optimized to ensure maximum recovery, stability, and detection sensitivity for the target analyte.

Caption: Overall workflow from sample preparation to LC-MS/MS analysis.

Part 1: Liquid Chromatography Protocol

The chromatographic method is designed to provide sharp, symmetrical peaks with adequate retention, separating the analyte from potential matrix interferences.

Instrumentation and Materials:

-

LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

-

Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm, or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Diluent: 50:50 (v/v) Methanol:Water.

Protocol Steps:

-

System Preparation:

-

Purge the LC system thoroughly with the mobile phases to remove any contaminants and ensure a stable baseline.

-

Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable pressure is achieved.

-

-

LC Method Parameters:

-

Set the column temperature to 40 °C to ensure reproducible retention times.

-

Set the autosampler temperature to 10 °C to maintain sample integrity.

-

The injection volume is 5 µL.

-

-

Gradient Elution Program:

-

A gradient is employed to ensure efficient elution and good peak shape. The relatively non-polar nature of the molecule requires a significant proportion of organic solvent for elution.

-

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 0.4 | 95.0 | 5.0 | Initial |

| 1.00 | 0.4 | 95.0 | 5.0 | Linear |

| 7.00 | 0.4 | 5.0 | 95.0 | Linear |

| 8.00 | 0.4 | 5.0 | 95.0 | Linear |

| 8.10 | 0.4 | 95.0 | 5.0 | Linear |

| 10.00 | 0.4 | 95.0 | 5.0 | End |

Part 2: Mass Spectrometry Protocol

The MS method is optimized for the selective detection and fragmentation of the target analyte. Based on its structure, negative ion mode ESI is predicted to yield the highest sensitivity.

Instrumentation:

-

Mass Spectrometer: SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

Protocol Steps:

-

Analyte Infusion and Tuning (Method Development):

-

Prepare a ~1 µg/mL solution of the analyte in the sample diluent.

-

Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

-

Perform a full scan in both positive (m/z 100-400) and negative (m/z 100-400) ion modes to identify the precursor ion. The expected monoisotopic mass is 284.12 g/mol .

-

Expected Positive Ion: [M+H]⁺ at m/z 285.1

-

Expected Negative Ion: [M-H]⁻ at m/z 283.1

-

-

Select the most intense precursor ion for fragmentation. We hypothesize this will be the [M-H]⁻ ion.

-

-

MS/MS Fragmentation and MRM Optimization:

-

Perform a product ion scan on the selected precursor (m/z 283.1) to identify stable and intense fragment ions.

-

Optimize the Collision Energy (CE) for each potential fragment to maximize its signal.

-

Select at least two robust fragment ions to create MRM transitions—one for quantification (quantifier) and one for confirmation (qualifier). This dual-transition approach provides high confidence in analyte identification, a principle outlined in regulatory guidelines.

-

Optimized MS Parameters (Predicted):

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Negative | The acidic amide proton facilitates deprotonation. |

| IonSpray Voltage | -4500 V | Standard voltage for negative mode ESI. |

| Source Temperature | 550 °C | Facilitates desolvation of the eluent. |

| Curtain Gas (CUR) | 35 psi | Prevents neutral molecules from entering the MS. |

| Collision Gas (CAD) | Medium | Nitrogen gas used to induce fragmentation. |

| Dwell Time | 100 ms | Sufficient time to acquire >12 data points per peak. |

Results and Discussion: Predicted Fragmentation Pathway

Understanding how a molecule fragments is key to developing a selective MS/MS method. The structure of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide offers several likely cleavage points under Collision-Induced Dissociation (CID).

The most probable fragmentation pathway for the [M-H]⁻ precursor ion (m/z 283.1) involves the cleavage of the amide bond, which is a common and energetically favorable fragmentation route for such compounds.

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion.

Based on this predicted pathway, we can propose the following MRM transitions for quantification and confirmation. The collision energies (CE) and declustering potentials (DP) listed are typical starting points and should be empirically optimized on the specific instrument used.

Proposed MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | DP (V) | CE (V) |

| 283.1 | 151.0 | Quantifier | -60 | -25 |

| 283.1 | 105.1 | Qualifier | -60 | -35 |

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is achieved through chromatography and the high selectivity of the MRM transitions.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed with a minimum of five standards, and the correlation coefficient (r²) should be ≥ 0.995.

-

Accuracy & Precision: Assessed by analyzing replicate samples at multiple concentration levels (e.g., low, mid, high QC). Accuracy should be within ±15% of the nominal value, and precision (as %RSD) should not exceed 15%.

-

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (S/N) of 3 for LOD and 10 for LOQ.

By designing the protocol with these validation endpoints in mind, we create a self-validating system that generates reliable and defensible data.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide by LC-MS/MS. By combining a theoretical understanding of the analyte's properties with established analytical techniques, we have outlined a robust method suitable for research and quality control environments. The proposed RPLC method offers excellent separation, while the optimized MS/MS parameters in negative ion mode provide the sensitivity and selectivity required for accurate quantification. Researchers are encouraged to use these protocols as a starting point and perform instrument-specific optimization and full method validation to ensure the highest quality data.

References

"2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide for antioxidant activity screening"

Application Note & Protocol Guide

Topic: Screening of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide for Antioxidant Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the systematic evaluation of the antioxidant potential of the novel compound, 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of new antioxidant agents a critical area of research.[1][2][3] This guide is structured to lead researchers from initial compound synthesis and safety considerations through a multi-tiered screening cascade, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models. We detail the principles, step-by-step protocols, and data analysis for the DPPH, ABTS, and FRAP assays, followed by the Cellular Antioxidant Activity (CAA) assay. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.

Compound Profile and Synthesis Rationale

Structure and Potential

The target compound, 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide, is an aromatic acetamide derivative. The structure contains a substituted phenyl ring, an acetamide linkage, and a nitrophenyl group. While this specific molecule is not extensively characterized in antioxidant literature, related acetamide derivatives have demonstrated notable antioxidant and anti-inflammatory activities.[4][5] The phenolic and amine moieties within similar structures are known to participate in antioxidant mechanisms, primarily through hydrogen atom transfer (HAT) or single electron transfer (SET).[6][7][8] The screening process outlined herein will elucidate whether this specific combination of functional groups confers significant antioxidant capacity.

Proposed Synthesis Route

The synthesis of N-aryl acetamides is a well-established chemical transformation. A plausible and efficient method for synthesizing the title compound involves the acylation of 4-nitroaniline with 2,4-dimethylphenylacetyl chloride. This approach is analogous to standard methods for preparing acetamides from anilines and acyl chlorides.[9]

-

Step 1: Preparation of 2,4-dimethylphenylacetyl chloride. 2,4-dimethylphenylacetic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to yield the corresponding acyl chloride.

-

Step 2: Acylation of 4-nitroaniline. The synthesized 2,4-dimethylphenylacetyl chloride is then reacted with 4-nitroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., DCM or THF). The base neutralizes the HCl byproduct generated during the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques such as extraction and recrystallization.

Critical Safety and Handling Procedures

Trustworthiness in research begins with safety. The target compound and its precursors require careful handling. Aromatic nitrocompounds, as a class, are toxic and can be readily absorbed through the skin.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but breakthrough times should be verified).[11][12]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10][13]

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in designated hazardous waste containers according to institutional guidelines.

-

Exposure Response: In case of skin contact, wash the affected area immediately with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] In case of inhalation or ingestion, seek immediate medical attention.[12]

Tier 1: In Vitro Chemical Antioxidant Assays

The initial screening phase utilizes a panel of chemical assays to provide a baseline understanding of the compound's radical scavenging and reducing capabilities. This multi-assay approach is crucial because different assays reflect different antioxidant mechanisms.[14]

Caption: High-level workflow for antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures a compound's ability to act as a hydrogen atom or electron donor. The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[15][16] When reduced by an antioxidant, its color fades to yellow or becomes colorless. The degree of discoloration is proportional to the antioxidant's scavenging capacity.

Caption: Principle of the DPPH radical scavenging assay.

-

Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a working solution of DPPH in methanol (typically ~0.1 mM), ensuring the initial absorbance at 517 nm is approximately 1.0.[16] Store the DPPH solution in the dark.

-

Standard Preparation: Prepare a series of dilutions of a positive control, such as Trolox or Ascorbic Acid, in the same solvent as the test compound.

-

Assay Procedure (96-well plate):

-

Add 20 µL of various concentrations of the test compound, standard, or solvent (for blank) to respective wells.[15]

-

Add 80 µL of assay buffer to each well.[15]

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the "Blank 2" wells (which receive 100 µL of ethanol instead for background correction).[15]

-

Mix well by pipetting or using a plate shaker.[15]

-

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[15] The dark incubation is critical to prevent photodegradation of the DPPH radical.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance with the test compound.

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot using non-linear regression analysis.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay also measures the ability of a compound to scavenge a radical cation. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[17] The resulting blue-green radical has a characteristic absorbance at 734 nm.[17] Antioxidants neutralize this radical, causing a decrease in absorbance that is proportional to their concentration.[17] This assay is applicable to both hydrophilic and lipophilic compounds.

-

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.[18]

-

Assay Procedure (96-well plate):

-

Measurement: Read the absorbance at 734 nm.[18]

-

-

Data Analysis:

-

Calculate the % Inhibition as described for the DPPH assay.

-

Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[17]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19] The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with an absorbance maximum at 593 nm.

-

Protocol:

-

Data Analysis:

-

Create a standard curve using a known concentration of FeSO₄.

-

The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe(II) equivalents or Trolox equivalents.

-

| Assay | Principle | Wavelength | Standard | Key Insight |

| DPPH | H•/e⁻ donation | 517 nm | Trolox, Ascorbic Acid | Radical Scavenging |

| ABTS | H•/e⁻ donation | 734 nm | Trolox | Radical Scavenging (Hydro/Lipophilic) |

| FRAP | e⁻ donation | 593 nm | FeSO₄, Trolox | Reducing Power |

Tier 2: Biologically Relevant Cellular Antioxidant Activity (CAA) Assay

While chemical assays are excellent for initial screening, they lack biological context.[3] The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for crucial factors like cell uptake, metabolism, and localization.[20]

-

Principle: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[21] ROS, generated by an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] An effective antioxidant will enter the cells and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[21]

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

-

Protocol:

-

Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[3][21]

-

Cell Treatment:

-

Remove the culture medium and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS).[3]

-

Add 50 µL of DCFH-DA probe solution to all wells.[2]

-

Add 50 µL of the test compound or standard (Quercetin is a common standard for this assay) at various concentrations to the appropriate wells.[2]

-

-

Incubation: Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.[21]

-

Washing: Remove the treatment solution and wash the cells three times with DPBS to remove any probe or compound that has not been taken up by the cells.[3]

-

Initiation and Measurement:

-

Add 100 µL of the Free Radical Initiator (AAPH) solution to all wells.[2]

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[3]

-

Read the fluorescence kinetically every 1-5 minutes for 60 minutes, using an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm.[2][22] The plate reader should be set to "bottom read" mode.[22]

-

-

-

Data Analysis:

-

Calculate Area Under the Curve (AUC): For each concentration, plot the fluorescence intensity against time. Calculate the area under the curve (AUC) for the control and each sample concentration.

-

Calculate CAA Value: The CAA value is calculated using the formula: CAA (units) = 100 - (AUC_sample / AUC_control) * 100[21]

-

Determine Quercetin Equivalents (QE): Plot the CAA units for the Quercetin standard against its concentration to create a standard curve. The antioxidant activity of the test compound can then be expressed in µmol of Quercetin Equivalents (QE) per µmol of the compound.

-

Data Interpretation and Conclusion

A comprehensive antioxidant profile is built by synthesizing the results from all assays. A compound may show high activity in the FRAP assay (indicating it is a good reducing agent) but lower activity in the DPPH assay (indicating it may not be an efficient hydrogen donor). Strong activity in the chemical assays followed by significant inhibition of fluorescence in the CAA assay suggests the compound is not only a potent antioxidant but is also bioavailable and active within a cellular context. Conversely, a compound active in chemical assays but inactive in the CAA assay may have poor cell permeability or be rapidly metabolized into an inactive form. This systematic approach provides robust, multi-faceted data essential for advancing a compound in the drug development pipeline.

References

-

Title: OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit Source: Cell Biolabs, Inc. URL: [Link]

-

Title: DPPH Antioxidant Assay Kit D678 manual Source: DOJINDO URL: [Link]

-

Title: Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

-

Title: ABTS decolorization assay – in vitro antioxidant capacity Source: Protocols.io URL: [Link]

-

Title: A Theoretical Antioxidant Mechanism for Cytoprotective Effect of p-Acetamide-Salicylate Derivatives against Free Radical Initiator AAPH in Human Erythrocytes Source: SciELO URL: [Link]

-

Title: Cellular Antioxidant Activity Assay Source: Kamiya Biomedical Company URL: [Link]

-

Title: The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega Source: BMG Labtech URL: [Link]

-

Title: ABTS Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

-

Title: Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric) Source: BioVision Inc. URL: [Link]

-

Title: FRAP Antioxidant Assay Source: G-Biosciences URL: [Link]

-

Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

-

Title: DPPH Assay Source: Scribd URL: [Link]

-

Title: Ferric Reducing Antioxidant Power (FRAP) Assay Source: Bio-protocol URL: [Link]

-

Title: How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches Source: PMC URL: [Link]

-

Title: CAA Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

-

Title: OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) Source: Cell Biolabs, Inc. URL: [Link]

-

Title: Nitrocompounds, Aromatic Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

-

Title: DPPH Antioxidant Assay Kit Source: Zen-Bio URL: [Link]

-

Title: DPPH Radical Scavenging Assay Source: MDPI URL: [Link]

-

Title: A Theoretical Antioxidant Mechanism for Cytoprotective Effect of p-Acetamide-Salicylate Derivatives against Free Radical Initiator AAPH in Human Erythrocytes Source: ResearchGate URL: [Link]

-

Title: Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System Source: MDPI URL: [Link]

-

Title: Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application Source: MDPI URL: [Link]

-

Title: Antioxidant activity screening assay. Source: ResearchGate URL: [Link]

-

Title: A novel antioxidant activity index (AAU) for natural products using the DPPH assay Source: ResearchGate URL: [Link]

-

Title: Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity Source: PMC URL: [Link]

-

Title: Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity Source: National Center for Biotechnology Information URL: [Link]

-

Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

-

Title: Chemical Safety Guide Source: Office of Research Services, National Institutes of Health URL: [Link]

-

Title: Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties Source: MDPI URL: [Link]

-

Title: A Publication of Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses URL: [Link]

- Title: Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl)

-

Title: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical and Pharmaceutical Biological Sciences URL: [Link]

-

Title: Synthesis of N-(4 nitrophenyl) acetamide. Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide Source: PrepChem.com URL: [Link]

Sources

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Screening and Evaluation of Active Compounds in Polyphenol Mixtures by a Novel AAPH Offline HPLC Method and Its Application [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. ultimatetreat.com.au [ultimatetreat.com.au]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. zen-bio.com [zen-bio.com]

Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. Chronic inflammation contributes to a wide range of debilitating diseases, creating a persistent need for safer and more effective therapeutics. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use can lead to significant side effects. This has spurred the investigation of new chemical entities with potentially improved safety and efficacy profiles.

This document provides a comprehensive suite of protocols for the initial in vitro characterization of the anti-inflammatory properties of the novel compound 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide , hereafter referred to as Compound X . These assays are designed to provide a robust preliminary assessment of its potential, from primary screening of anti-inflammatory effects to elucidation of its mechanism of action, focusing on key inflammatory pathways.

The murine macrophage cell line, RAW 264.7, is utilized as a primary model system. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1][2] This cell line provides an excellent model for screening potential inhibitors of these inflammatory processes.[1]

Part 1: Overall Experimental Workflow

This guide is structured to logically progress from a broad assessment of anti-inflammatory activity to a more focused investigation into the compound's mechanism of action. The workflow is designed to be efficient, generating decision-making data at each stage.

Caption: Overall workflow for evaluating Compound X.

Part 2: Primary Screening: Nitric Oxide Production in Macrophages

Scientific Rationale: Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is upregulated in macrophages, leading to a significant increase in NO production.[1] Therefore, inhibiting NO production is a key indicator of potential anti-inflammatory activity. The Griess assay is a simple, rapid, and cost-effective colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[1][3][4]

Protocol 2.1: Cell Viability (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which Compound X is not cytotoxic. A reduction in inflammatory markers could be due to cell death rather than a specific inhibitory effect. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with medium containing the different concentrations of Compound X. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent inflammation assays.

Protocol 2.2: Nitric Oxide Inhibition (Griess Assay)

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

-

Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of Compound X. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.[1][5]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][5]

-

Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well.[1][5]

-

Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

-

Incubation & Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[1]

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.[5]

Part 3: Secondary Screening: Cytokine and COX Enzyme Inhibition

Scientific Rationale: If Compound X effectively inhibits NO production, the next step is to investigate its effect on other key inflammatory mediators. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.[6] Cyclooxygenase (COX) enzymes are the primary targets for NSAIDs, converting arachidonic acid into prostaglandins.[7][8] Assessing the inhibition of these targets provides deeper insight into the compound's mechanism.

Protocol 3.1: Pro-inflammatory Cytokine Inhibition (ELISA)

Causality: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[9] This allows for a precise measurement of the compound's ability to suppress the production of these key signaling proteins.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Follow steps 1-4 from Protocol 2.2.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Quantify the amount of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Follow the manufacturer's protocol precisely.[5][9][10] A general workflow includes:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a TMB substrate for color development.

-

Stopping the reaction and reading the absorbance at 450 nm.[5]

-

-

Analysis: Calculate the cytokine concentrations based on the standard curve and determine the percentage of inhibition relative to the LPS-stimulated control.

Protocol 3.2: COX-1 and COX-2 Enzyme Inhibition Assay

Causality: This cell-free enzymatic assay directly measures the ability of Compound X to inhibit the activity of the two COX isoforms.[7][11] This is critical for understanding its potential NSAID-like activity and for assessing its selectivity, which has implications for its potential side-effect profile.

Step-by-Step Methodology:

-

Assay Principle: Utilize a commercial colorimetric or fluorometric COX inhibitor screening kit. These assays typically measure the peroxidase component of COX activity.[12][13]

-

Reagent Preparation: Prepare reagents, including assay buffer, heme, COX-1 (ovine) and COX-2 (human recombinant) enzymes, and the substrate (arachidonic acid) according to the kit's manual.[12]

-

Reaction Setup: In a 96-well plate, set up wells for 100% initial activity, background, and inhibitor (Compound X) tests for both COX-1 and COX-2 enzymes.[12]

-

Incubation: Add the enzyme and Compound X (at various concentrations) to the appropriate wells and incubate to allow for inhibitor binding.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Colorimetric/Fluorometric Reading: Monitor the appearance of the oxidized product by measuring absorbance (typically at 590 nm) or fluorescence according to the kit's instructions.[12]

-

Analysis: Calculate the percentage of COX inhibition for each concentration of Compound X and determine the IC₅₀ values for both COX-1 and COX-2.

Part 4: Elucidating the Mechanism of Action: NF-κB Pathway

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[14][15] It controls the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[14][16] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene transcription.[15] Investigating the phosphorylation of p65 and the degradation of IκBα can reveal if Compound X acts upstream by targeting this critical signaling pathway.

Sources

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jkb.ub.ac.id [jkb.ub.ac.id]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"improving yield of 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide synthesis"

Technical Support Center: Amide Coupling Optimization Ticket ID: #AC-24D-NO2 Subject: Yield Optimization for 2-(2,4-dimethylphenyl)-N-(4-nitrophenyl)acetamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemical Challenge

You are attempting to couple 2-(2,4-dimethylphenyl)acetic acid (Component A) with 4-nitroaniline (Component B).

-

The Problem: This is not a standard amide coupling. You are fighting two opposing forces:

-